molecular formula C12H17NO B1273988 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol CAS No. 61855-47-8

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol

Cat. No. B1273988
CAS RN: 61855-47-8
M. Wt: 191.27 g/mol
InChI Key: HMBHFDWNPXCSFW-UHFFFAOYSA-N
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Description

“2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol” is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 . The compound is in solid form and has a melting point of 39-41°C .


Chemical Reactions Analysis

There is a study that discusses the sulfuration of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolines . The study found that substituted 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolines upon reaction with a six-fold amount of sulfur at 210–220°C give the corresponding 4,5-dihydro-4,4-dimethyl-2,3-dithiolo .


Physical And Chemical Properties Analysis

As mentioned earlier, “2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol” is a solid compound with a melting point of 39-41°C . It has a molecular weight of 191.27 and its InChI code is 1S/C12H17N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-7,9,13H,8H2,1-3H3 .

Scientific Research Applications

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Aquatic Chronic 3 . The hazard statements associated with it are H302 and H412 . The precautionary statements are P264, P270, P273, P301 + P312, and P501 .

Mechanism of Action

Target of Action

The primary targets of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its potential effects .

Biochemical Pathways

The biochemical pathways affected by 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol are not fully understood at this time. It is possible that this compound may interact with multiple pathways, leading to a variety of downstream effects. More research is needed to identify these pathways and their downstream effects .

Result of Action

More research is needed to understand these effects in detail .

properties

IUPAC Name

2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-7-12(2,3)13-11-9(8)5-4-6-10(11)14/h4-6,8,13-14H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBHFDWNPXCSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=CC=C2O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395015
Record name 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol

CAS RN

61855-47-8
Record name 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61855-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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